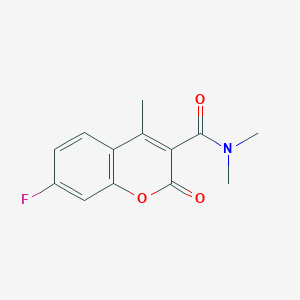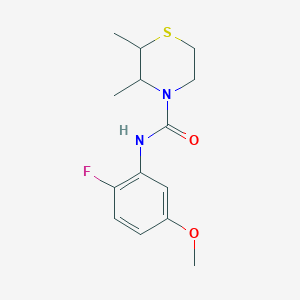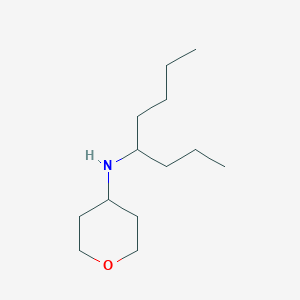![molecular formula C21H25NO3 B7630646 4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7630646.png)
4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one, also known as HPPB, is a synthetic compound that has been widely studied for its potential applications in scientific research. HPPB is a member of the family of compounds known as pyrrolidinophenones, which have been found to exhibit a range of interesting pharmacological properties. In
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of several ion channels and signaling pathways in the brain. By binding to this receptor, 4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one may alter its conformation and affect its downstream signaling pathways, leading to changes in physiological and biochemical processes.
Biochemical and Physiological Effects:
4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one has been found to exhibit a range of biochemical and physiological effects in animal studies. It has been shown to increase dopamine and serotonin levels in the brain, which are neurotransmitters that play a key role in mood regulation and reward processing. 4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one has also been found to have analgesic properties, reducing pain sensitivity in animal models. Additionally, 4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one has been shown to improve cognitive function and memory in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one in lab experiments is its high affinity for the sigma-1 receptor. This allows for selective targeting of this receptor and the study of its function in various physiological processes. Additionally, 4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one has been found to have a good safety profile, with no major adverse effects reported in animal studies. However, one limitation of using 4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one. One area of interest is its potential therapeutic applications, particularly in the treatment of pain and mood disorders. Additionally, further studies are needed to better understand the mechanism of action of 4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one and its effects on various physiological processes. Finally, the development of new synthesis methods for 4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one may lead to improved yields and purity, making it a more accessible research tool.
Métodos De Síntesis
The synthesis of 4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one involves a multi-step process that begins with the reaction of 4-hydroxybenzaldehyde with 4-methoxyphenylacetonitrile to form 4-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2-butanone. This intermediate is then reacted with pyrrolidine and a reducing agent to yield the final product, 4-(4-hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one. The synthesis of 4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one has been optimized over the years, and several variations of the process have been developed to improve yield and purity.
Aplicaciones Científicas De Investigación
4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a research tool to investigate the role of certain receptors in the brain. 4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one has been found to exhibit high affinity for the sigma-1 receptor, which is involved in a range of physiological processes, including pain perception, memory, and mood regulation. By selectively targeting this receptor, 4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one can be used to study its function and potential therapeutic applications.
Propiedades
IUPAC Name |
4-(4-hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-25-20-11-7-17(8-12-20)18-13-14-22(15-18)21(24)4-2-3-16-5-9-19(23)10-6-16/h5-12,18,23H,2-4,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRIUKGUZDEGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)CCCC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)
![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid](/img/structure/B7630578.png)
![4-[1-(3,5-Difluorophenyl)ethylamino]piperidine-1-carboxamide](/img/structure/B7630585.png)
![1-[(1-Benzylpiperidin-3-yl)amino]-2-methyl-3-methylsulfanylpropan-2-ol](/img/structure/B7630593.png)

![1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7630608.png)
![2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B7630609.png)
![N-[5-(2-methylpropyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7630623.png)


![Cyclopentyl-[3-[1-(3,5-difluorophenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7630638.png)
![3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid](/img/structure/B7630656.png)
